molecular formula C10H14ClNO2 B13038381 (1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL

Cat. No.: B13038381
M. Wt: 215.67 g/mol
InChI Key: JJLCKMOXKAGQHK-QUBYGPBYSA-N
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Description

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL: is a chiral compound with potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s unique structure, featuring an amino group, a chloro-substituted aromatic ring, and a methoxy group, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-3-methoxybenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amine. Common reagents used in these steps include sodium borohydride or lithium aluminum hydride for the reduction process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure (1S,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted aromatic compounds.

Scientific Research Applications

(1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL has a wide range of scientific research applications:

    Chemistry: The compound is used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.

    Biology: It serves as a probe to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound is investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical agents.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific active sites, modulating the activity of target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S,2S)-1-Amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL: A similar compound with a different position of the chloro group on the aromatic ring.

    (1S,2S)-1-Amino-1-(5-chloro-2-methoxyphenyl)propan-2-OL: A similar compound with a different position of the methoxy group on the aromatic ring.

Uniqueness

The uniqueness of (1S,2S)-1-Amino-1-(5-chloro-3-methoxyphenyl)propan-2-OL lies in its specific stereochemistry and functional group arrangement, which confer distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(3-chloro-5-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-8(11)5-9(4-7)14-2/h3-6,10,13H,12H2,1-2H3/t6-,10+/m0/s1

InChI Key

JJLCKMOXKAGQHK-QUBYGPBYSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=CC(=CC(=C1)Cl)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)OC)N)O

Origin of Product

United States

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